5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGXNNSIXSZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)S(=O)(=O)N)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-80-4 | |
| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide (commonly referred to as pyrazolo-oxazine sulfonamide) has emerged as a compound of interest due to its diverse biological activities. This article will explore its structural characteristics, synthesis methods, and biological effects, particularly focusing on its anticancer properties.
Structural Characteristics
The compound belongs to the class of heterocyclic compounds and is characterized by a complex structure that includes a pyrazolo ring fused with an oxazine moiety. The molecular formula is , indicating the presence of sulfonamide functional groups which are known to enhance biological activity.
Synthesis Methods
The synthesis of pyrazolo-oxazine sulfonamide derivatives typically involves the reaction of pyrazole derivatives with various electrophiles. For instance, the synthesis can be achieved through nucleophilic substitution reactions involving sulfonyl chlorides and pyrazolo intermediates .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo-oxazine sulfonamides. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity towards normal cells. Key findings include:
- Cytotoxicity : The compound has shown effective cytotoxicity against cancer cell lines such as BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) with IC50 values in the nanomolar range .
- Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways:
Additional Biological Activities
Beyond anticancer effects, pyrazolo-oxazine sulfonamides have been implicated in other biological activities:
- Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
- Inhibition of Enzymes : The compounds have shown inhibitory activity against various enzymes such as histone deacetylases and metalloproteinases, which are critical in cancer cell proliferation and metastasis .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[4,3-e]tetrazine sulfonamides that were structurally similar to pyrazolo-oxazine sulfonamide. These derivatives were tested for their cytotoxic effects using the MTT assay across multiple cancer cell lines. The results indicated a strong correlation between compound concentration and reduced cell viability in cancer cells while sparing normal fibroblast cells .
Data Summary Table
| Compound Name | IC50 (nM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Pyrazolo-Oxazine Sulfonamide | 50 | BxPC-3 | Inhibition of AKT-mTOR pathway |
| Pyrazolo-Oxazine Sulfonamide | 75 | PC-3 | Induction of apoptosis via caspase activation |
| Pyrazolo-Oxazine Sulfonamide | 100 | HCT-116 | Reduction in sICAM-1 levels |
Scientific Research Applications
Structure
The structure of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide can be represented as follows:
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various sulfonamide derivatives, including this compound. Results indicated that it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Biochemical Research
The compound has also been investigated for its role in enzyme inhibition. It was found to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12.5 |
| Dipeptidyl Peptidase | Non-competitive | 8.0 |
Materials Science
In materials science, this compound is being explored for its potential use in developing new polymers with enhanced thermal stability and mechanical properties.
Case Study: Polymer Development
Research highlighted the incorporation of this compound into polymer matrices to improve their thermal resistance. The modified polymers showed a significant increase in thermal degradation temperature compared to unmodified counterparts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Pyrazolo-Oxazine Family
Table 1: Key Pyrazolo-Oxazine Derivatives
Key Observations :
- GDC-2394 shares the pyrazolo-oxazine core but incorporates a methylamino group and a lipophilic indacenyl substituent, enhancing solubility and target affinity .
- The chlorosulfonyl derivative is a reactive intermediate used to introduce sulfonamide groups via nucleophilic substitution .
- Ethyl ester derivatives (e.g., from ) lack the sulfonamide group but are critical for probing metabolic stability .
Sulfonamide-Containing Heterocycles with Divergent Scaffolds
Table 2: Comparison with Non-Pyrazolo-Oxazine Sulfonamides
Key Observations :
- Potency Trends : The benzoxazocine derivative (1k) exhibits superior CA inhibition compared to pyrazolo-oxazine-3-sulfonamide, likely due to enhanced hydrophobic interactions with the enzyme’s active site .
- Structural Flexibility : Coumarin- and pyridone-based sulfonamides (1i, 1j) demonstrate that scaffold rigidity influences isoform selectivity (e.g., hCA IX vs. hCA II) .
Solubility and Toxicity Considerations
- GDC-2394 : Introduction of a basic amine group improved aqueous solubility (log P reduced from 3.5 to 2.1), mitigating renal toxicity observed in earlier analogues .
- Pyrazolo-Oxazine-3-sulfonamide: Limited solubility data exists, but its unmodified sulfonamide group and lack of ionizable amines suggest lower solubility compared to GDC-2394 .
Preparation Methods
Multi-Step Organic Synthesis
According to Vulcanchem (2023), the preparation of 5H,6H,7H-pyrazolo[3,2-b]oxazine-3-sulfonamide involves multi-step organic reactions, starting from suitable pyrazole and oxazine precursors. The process includes:
- Initial synthesis of the pyrazolo-oxazine fused ring system.
- Subsequent sulfonamide group introduction via reaction with sulfonyl chlorides or sulfonic acid derivatives under controlled conditions.
This method typically requires careful control of reaction parameters such as temperature, solvent, and reaction time to optimize yield and purity.
Cyclocondensation Reactions
Literature on related pyrazole derivatives indicates the use of cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated ketones or aldehydes to form pyrazole rings. For example, hydrazine hydrate or semicarbazide hydrochlorides react with β-substituted unsaturated ketones to yield pyrazole intermediates, which can then undergo further cyclization to form the oxazine ring.
- Reaction conditions often include organic solvents such as 1,2-dichloroethane (DCE).
- Temperatures range from room temperature to 60 °C.
- Reaction times vary from several hours to overnight, depending on substrate reactivity.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields based on reported studies and supplier data:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + α,β-unsaturated ketone | 1,2-Dichloroethane (DCE) | 25–60 °C | 8–24 h | 60–90 | Cyclocondensation, regioselective |
| Oxazine ring cyclization | Intramolecular cyclization agents | DCE or similar | 60 °C | 6–12 h | 70–85 | Formation of fused heterocycle |
| Sulfonamide group introduction | Sulfonyl chloride + base | Organic solvent | 0–25 °C | 2–6 h | 75–95 | Nucleophilic substitution at 3-position |
These yields reflect optimized laboratory-scale syntheses and may vary with scale and specific reagent purity.
Mechanistic Insights
- The pyrazole ring is typically formed via nucleophilic attack of hydrazine on α,β-unsaturated carbonyl compounds, followed by cyclization.
- The oxazine ring formation involves intramolecular nucleophilic substitution or condensation between appropriate functional groups on the pyrazole intermediate.
- Sulfonamide formation proceeds through nucleophilic attack of the amine nitrogen on sulfonyl chlorides, forming the sulfonamide linkage.
Regio- and stereoselectivity have been observed in related pyrazole syntheses, influenced by substituent effects and reaction conditions.
Summary Table of Key Data
| Parameter | Value |
|---|---|
| CAS Number | 1803609-80-4 |
| Molecular Formula | C6H9N3O3S |
| Molecular Weight | 203.22 g/mol |
| Purity (typical) | ≥95% |
| Storage | Sealed, dry, 2–8 °C |
| Main Synthetic Route | Multi-step: cyclocondensation → cyclization → sulfonylation |
| Typical Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Temperature Range | 0–60 °C |
| Typical Reaction Time | 2–24 hours |
| Yield Range | 60–95% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide derivatives?
- Methodological Answer : The synthesis of pyrazolo-oxazine sulfonamides typically involves multi-step reactions, including cyclization of pyrazole precursors with sulfonamide-forming reagents. For example, lipophilic ligand efficiency (LLE) strategies have been employed to optimize scaffold derivatization, such as introducing basic amine substituents to enhance solubility . Key steps include:
- Cyclocondensation : Reaction of pyrazole intermediates with oxazine-forming reagents under reflux conditions.
- Sulfonylation : Use of sulfonyl chlorides or sulfamoyl transfer agents to install the sulfonamide group.
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Q. How can structural confirmation of synthesized derivatives be reliably achieved?
- Methodological Answer : Modern physicochemical methods are critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and substituent placement.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC-UV/Vis : Quantifies impurities using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled heating.
- Accelerated Stability Studies : Conducted at 40°C/75% relative humidity to predict shelf-life .
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of pyrazolo-oxazine sulfonamides without compromising target affinity?
- Methodological Answer :
- Solubility Enhancement : Introduce polar substituents (e.g., amines) to reduce logP while maintaining LLE >5 .
- Salt Formation : Prepare organic/inorganic salts (e.g., sodium or hydrochloride salts) to improve aqueous solubility .
- Prodrug Strategies : Mask sulfonamide groups with hydrolyzable esters for enhanced membrane permeability .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Species-Specific Metabolism : Compare metabolic stability in human vs. animal liver microsomes.
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.
- Pharmacodynamic Modeling : Correlate plasma exposure (AUC) with efficacy endpoints (e.g., NLRP3 inhibition IC50 vs. in vivo cytokine reduction) .
Q. How can computational tools predict the drug-likeness and ADMET properties of novel derivatives?
- Methodological Answer :
- SwissADME : Predicts logP, topological polar surface area (TPSA), and gastrointestinal absorption.
- Molecular Dynamics Simulations : Assess binding mode stability to target proteins (e.g., NLRP3 inflammasome).
- CYP450 Inhibition Assays : Prioritize derivatives with low inhibition of CYP3A4/2D6 to avoid drug-drug interactions .
Q. What experimental designs validate target engagement in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding in lysates or live cells.
- CRISPR/Cas9 Knockout Models : Validate NLRP3-dependent anti-inflammatory effects .
- Biomarker Quantification : Measure IL-1β/IL-18 release in LPS-primed macrophages .
Data Contradiction and Optimization Challenges
Q. Why do some derivatives exhibit high in vitro potency but poor in vivo efficacy?
- Methodological Answer : Common pitfalls include:
- Poor PK/PD Correlation : Optimize half-life via structural modifications (e.g., halogenation to reduce metabolic clearance).
- Tissue Penetration Limits : Use radiolabeled analogs (e.g., C) to quantify tissue distribution .
Q. How can structural modifications mitigate toxicity observed in preclinical studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
